1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3/c17-11-7-19-16(20-8-11)24-14-5-6-21(9-14)15(22)10-23-13-3-1-12(18)2-4-13/h1-4,7-8,14H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUVBEPRNILOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a brominated pyrimidine moiety, and a fluorophenoxy group. Its molecular formula is , which contributes to its unique pharmacological properties. The presence of the bromine atom in the pyrimidine ring is particularly notable, as it may enhance the compound’s reactivity and biological efficacy.
The mechanism of action for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one involves interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects. Detailed studies are required to elucidate these interactions further.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antibacterial agent.
- Anticancer Properties : Research indicates that it may inhibit tumor growth in certain cancer cell lines, pointing towards its potential as an anticancer drug.
- CNS Effects : Similar compounds have been noted for their central nervous system effects, warranting further investigation into neuropharmacological applications.
Research Findings
A summary of significant research findings related to the biological activity of this compound includes:
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Anticancer Assays | In vitro studies revealed inhibition of proliferation in various cancer cell lines. |
| CNS Activity | Preliminary tests suggest potential neuroprotective effects. |
Case Studies
Several case studies have highlighted the compound's effectiveness in specific applications:
- Case Study on Antimicrobial Activity : A study conducted on the antibacterial properties showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant potency.
- Case Study on Anticancer Activity : In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis.
- Neuropharmacological Study : In animal models, administration of the compound showed promise in reducing symptoms associated with anxiety and depression, suggesting a potential role in treating CNS disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The compound’s pyrrolidin-1-yl ethanone core is shared with several analogs, though substituents vary significantly:
*Calculated based on formula.
Key Observations :
- Bromine vs. Other Halogens : The target’s bromopyrimidine group may offer stronger van der Waals interactions compared to fluorine in analogs like BI-5232. Bromine’s larger atomic radius could improve target binding but may reduce solubility .
- Fluorophenoxy vs.
Antioxidant and Antimicrobial Activity
- Pyridin-2-one Analogs (): Bromophenyl and fluorophenyl substituents in compounds like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit 67–79% antioxidant activity, comparable to ascorbic acid.
- Antimicrobial Effects : Pyridin-2-one derivatives in show moderate inhibition against S. aureus and E. coli, implying the target compound could be explored for antibacterial applications .
Binding Affinity and Drug Likeness
- BI-5232 (): With a binding affinity reflected in its LC-MS ([M+H]+ 447) and chiral purity (>98% ee), this analog demonstrates the pyrrolidin-1-yl ethanone core’s suitability for drug design. The target compound’s bromopyrimidine may similarly enhance target engagement .
- Lipophilicity and Solubility: The fluorophenoxy group likely increases logP compared to morpholine-substituted analogs (e.g., ), which could affect oral bioavailability.
Contradictions and Limitations
- Substituent Position Matters: shows that bromine at the para-position enhances antioxidant activity, while meta-substitution reduces efficacy. The target’s para-fluorophenoxy group aligns with this trend .
- Core Structure Impact: Despite similar substituents, pyrazolo[3,4-c]pyrimidine derivatives () exhibit lower yields (10–20%) compared to pyrrolidin-1-yl ethanones, highlighting the target’s synthetic advantages .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one, and how can intermediates be validated?
- Methodology :
- Step 1 : Use nucleophilic aromatic substitution to introduce the 5-bromopyrimidin-2-yl group onto the pyrrolidine ring. This mirrors brominated ketone synthesis in related compounds, where bromine acts as a leaving group .
- Step 2 : Coupling the pyrrolidinyl intermediate with 4-fluorophenoxyacetic acid via a base-catalyzed etherification reaction. Ensure anhydrous conditions to avoid hydrolysis .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm intermediates using -NMR (e.g., δ 7.8–8.2 ppm for pyrimidine protons) and mass spectrometry (e.g., [M+H]+ at m/z 436.2) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Multi-nuclear NMR : Use -NMR to confirm the pyrrolidine ring (δ 50–60 ppm for N-linked carbons) and 2D techniques (HSQC, HMBC) to resolve overlapping signals from the fluorophenoxy group (δ 115–125 ppm) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile. Compare bond lengths/angles with structurally similar fluorophenyl derivatives (e.g., C-F bond ~1.34 Å) .
Q. What protocols ensure stability during storage and handling?
- Methodology :
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). A >95% purity threshold is acceptable .
- Light sensitivity : Store in amber vials under nitrogen. UV-Vis spectroscopy (λ 270–300 nm) can detect photooxidation byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology :
- Analog synthesis : Replace the 5-bromopyrimidine with chloro or methyl groups. Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .
- Molecular docking : Use Schrödinger Suite to model interactions with target proteins. Focus on hydrogen bonding between the pyrimidine ring and kinase active sites (e.g., Lys721 in EGFR) .
Q. What environmental degradation pathways are predicted for this compound?
- Methodology :
- Hydrolysis studies : Incubate at pH 2–12 (37°C, 24h). Analyze via LC-MS for cleavage products (e.g., 4-fluorophenol at m/z 112.02) .
- Photolysis : Expose to UV light (254 nm) in aqueous solution. Identify radicals (e.g., Br•) via EPR spectroscopy and quantify fluoride release with ion chromatography .
Q. How can contradictions in reported physicochemical properties (e.g., solubility, reactivity) be resolved?
- Methodology :
- Comparative solubility assays : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. Cross-validate with PXRD to rule out polymorphic interference .
- Reactivity under varying conditions : Test bromopyrimidine reactivity with thiols (e.g., glutathione) at 25°C vs. 37°C. Use -NMR to track fluorophenyl group stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
